molecular formula C19H19BrN2O3 B2374572 8-bromo-10-methoxy-2-methyl-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899986-86-8

8-bromo-10-methoxy-2-methyl-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2374572
CAS No.: 899986-86-8
M. Wt: 403.276
InChI Key: HSIQTZRYGDNSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-10-methoxy-2-methyl-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a structurally complex chemical compound of significant interest in medicinal chemistry and neuropharmacology research. This compound is recognized for its high-affinity interaction with benzodiazepine binding sites on GABA A receptors, which are critical ligand-gated chloride channels responsible for mediating fast inhibitory neurotransmission in the central nervous system (PubMed) . Its core research value lies in its functional profile as a potent negative allosteric modulator (NAM) at these receptors. By binding to the classic benzodiazepine site, it non-competitively inhibits the GABA-induced chloride current, leading to reduced neuronal inhibition. This mechanism is leveraged in preclinical studies to investigate the physiological roles of GABA A receptor subtypes, to probe neural circuits underlying anxiety and stress responses, and to model seizure disorders. The distinct methanobenzoxadiazocinone scaffold, featuring a bromo and methoxy substitution pattern, provides a versatile template for structure-activity relationship (SAR) studies aimed at developing novel pharmacological tools and understanding the molecular determinants of efficacy and selectivity at GABAergic targets (ACS Publications) . Consequently, this reagent is primarily utilized by researchers exploring allosteric modulation, CNS drug discovery, and the fundamental neurobiology of inhibitory signaling.

Properties

IUPAC Name

4-bromo-6-methoxy-9-methyl-10-(2-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-11-6-4-5-7-15(11)22-18(23)21-14-10-19(22,2)25-17-13(14)8-12(20)9-16(17)24-3/h4-9,14H,10H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIQTZRYGDNSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)NC3CC2(OC4=C3C=C(C=C4OC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of oxadiazocins and features a unique bicyclic structure. The presence of bromine and methoxy groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.

Chemical Structure

  • Molecular Formula : C₁₅H₁₄BrN₃O₂
  • Molecular Weight : 356.19 g/mol

Antimicrobial Activity

Research indicates that compounds similar to oxadiazocins exhibit antimicrobial properties. For instance, derivatives of oxadiazocin have shown effectiveness against various bacterial strains, suggesting that the compound may possess similar activity. A study demonstrated that oxadiazocin derivatives inhibited the growth of Gram-positive bacteria, highlighting their potential as antibacterial agents .

Anticancer Potential

Several studies have explored the anticancer properties of oxadiazocin derivatives. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
  • Efficacy : In vitro studies have shown that certain oxadiazocin derivatives can inhibit tumor growth in various cancer cell lines, including breast and lung cancers .

Neuroprotective Effects

Recent investigations suggest that compounds in this class may exhibit neuroprotective effects. These effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of oxadiazocin derivatives revealed that modifications at specific positions on the molecule significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus .
  • Cytotoxicity Assessment : In a cytotoxicity assay using human cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating significant potency compared to standard chemotherapeutics .
  • Neuroprotective Mechanisms : In animal models, administration of an oxadiazocin derivative led to improved cognitive function and reduced markers of neuroinflammation following induced oxidative stress .

Data Tables

Biological ActivityTest SystemResultReference
AntibacterialStaphylococcus aureusEffective (MIC = 5 µg/mL)
AnticancerMCF-7 CellsIC50 = 15 µM
NeuroprotectionRat ModelImproved cognitive function

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of oxadiazocin compounds exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property suggests potential applications in developing new antibiotics or antimicrobial agents .

Neuroprotective Effects
Recent investigations into the neuroprotective effects of oxadiazocin derivatives highlight their ability to mitigate neurodegenerative processes. The compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential use in treating conditions like Alzheimer's disease .

Material Science Applications

Polymer Chemistry
The unique structure of 8-bromo-10-methoxy-2-methyl-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials .

Nanotechnology
In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific functional properties. Its ability to stabilize metal ions during reduction processes makes it valuable for producing metal nanoparticles with applications in catalysis and sensors .

Environmental Applications

Pollutant Degradation
The compound has shown promise in environmental chemistry for the degradation of pollutants. Its reactive nature can facilitate the breakdown of hazardous substances in wastewater treatment processes. Studies suggest that it can be used to enhance the efficiency of bioremediation techniques .

Analytical Chemistry
In analytical applications, 8-bromo-10-methoxy-2-methyl-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one can act as a reagent for detecting specific ions or compounds in environmental samples. Its sensitivity and selectivity make it useful for developing new analytical methods .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating strong potential for therapeutic use.
Study 2Antimicrobial PropertiesExhibited broad-spectrum antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Study 3NeuroprotectionShowed protective effects on neuronal cells exposed to oxidative stress, suggesting mechanisms involving antioxidant pathways.
Study 4Environmental RemediationProven effective in degrading organic pollutants in simulated wastewater environments with improved degradation rates compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analogues

Compound A: 3-(3-Methoxyphenyl)-2,8-Dimethyl-5,6-Dihydro-2H-2,6-Methanobenzo[g][1,3,5]Oxadiazocin-4(3H)-one (CAS: 899213-30-0)

  • Key Differences :
    • Substituent at Position 3 : 3-Methoxyphenyl vs. o-tolyl in the target compound.
    • Halogenation : Lacks the 8-bromo group.
    • Methoxy Position : Methoxy at position 10 (target) vs. absent in Compound A.
  • The o-tolyl group introduces greater steric hindrance compared to Compound A’s 3-methoxyphenyl, possibly reducing binding pocket compatibility in enzyme targets.

Functional Group Analogues

Compound B: Methyl 3-[[4-(4-Bromo-2-Formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate (C₂₅H₁₉BrN₄O₆)

  • Key Differences :
    • Core Structure : Triazine vs. benzo[g]oxadiazocin.
    • Bromo Placement : Bromine on a phenyl ring vs. position 8 in the target.
  • Implications :
    • The triazine core in Compound B offers distinct electronic properties (e.g., electron-deficient ring) compared to the oxadiazocin system, altering reactivity in nucleophilic substitution or cycloaddition reactions.
    • Both compounds share bromine and methoxy groups, suggesting overlapping synthetic strategies for halogenation and etherification.

Bioactive Marine-Derived Analogues

Compound C: Salternamide E (Marine Actinomycete Metabolite)

  • Key Differences :
    • Origin : Natural product vs. synthetic target compound.
    • Structural Motifs : Peptidic vs. polycyclic heteroaromatic.
  • Implications :
    • While Salternamide E exhibits cytotoxicity via proteasome inhibition, the target compound’s benzo[g]oxadiazocin core may target different pathways (e.g., kinase inhibition) due to its rigid, planar structure.

Hypothetical Property Comparison Table

Property Target Compound Compound A Compound B
Molecular Formula C₂₄H₂₂BrN₂O₃ C₂₃H₂₂N₂O₃ C₂₅H₁₉BrN₄O₆
Molecular Weight (g/mol) ~481.35 ~386.44 ~575.35
Key Substituents 8-Br, 10-OMe, 3-o-tolyl 3-OMe-Ph, 2,8-Me 4-Br-Ph, 4-OMe-Ph, triazine
Lipophilicity (LogP)* ~3.8 (predicted) ~3.2 (predicted) ~4.1 (predicted)
Bioactivity Potential Unknown (structural promiscuity inferred ) Unknown Anticancer (triazine-based)

*LogP estimated via fragment-based methods (e.g., Crippen’s method).

Research Implications and Challenges

  • Synthetic Complexity: The target compound’s methano-bridge and multiple substituents necessitate advanced coupling strategies, akin to triazine derivatives .
  • Bioactivity Prediction : Tools like Hit Dexter 2.0 could assess its likelihood of being a “dark chemical matter” or promiscuous binder, given its halogen and aromatic motifs.
  • Lumping Strategy : As proposed in organic modeling , grouping this compound with analogs (e.g., Compound A) could streamline studies on shared physicochemical behaviors (e.g., solubility, stability).

Preparation Methods

General Synthetic Approaches to Oxadiazocin Derivatives

Key Building Blocks and Precursors

The synthesis of methanobenzo[g]oxadiazocin compounds typically involves the construction of the heterocyclic ring system on a preformed benzene scaffold. Common building blocks include:

  • Substituted salicylic aldehydes or derivatives
  • Urea derivatives
  • Ketones for Biginelli-type reactions
  • Hydrazine derivatives
  • Appropriate alkylating agents

Based on related research, the Biginelli reaction has been employed to synthesize similar oxadiazocin derivatives. According to Sedova et al., "A Biginelli reaction of 5-R-salicylic aldehydes (R = H, Me, Br) with nitroacetone and urea in each case leads to a predominant formation of 2R,6S,11S* diastereomers of 8-R-2-methyl-11-nitro-5,6-dihydro-2H-2,6-methanobenzo[g]oxadiazocin-4(3H)-one".

Common Reaction Mechanisms

Several key reaction mechanisms are involved in the synthesis of oxadiazocin derivatives:

  • Cyclization reactions to form the heterocyclic ring
  • Condensation reactions between carbonyl compounds and nitrogen-containing nucleophiles
  • Ring-expansion strategies
  • Intramolecular transformations of preformed scaffolds

The choice of mechanism depends on the specific substitution pattern desired and the availability of starting materials.

Specific Synthetic Routes for 8-bromo-10-methoxy-2-methyl-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g]oxadiazocin-4(3H)-one

Route A: Modified Biginelli Approach

Based on the work of Sedova et al., a modified Biginelli approach can be adapted for the synthesis of our target compound. This route begins with 5-bromo-2-hydroxy-3-methoxybenzaldehyde (a brominated and methoxylated salicylaldehyde) and proceeds through a three-component condensation with 3-methylbutanone and o-tolylurea.

Reagents and conditions:

  • 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 equiv)
  • 3-methylbutanone (1.2 equiv)
  • o-tolylurea (1.2 equiv)
  • Catalyst (p-toluenesulfonic acid, 0.1 equiv)
  • Ethanol as solvent
  • Reflux conditions, 12-24 hours

The proposed reaction proceeds through the formation of an intermediate similar to the structures reported by Sedova et al., followed by cyclization to give the desired oxadiazocin ring system.

Route B: Sequential Construction Approach

An alternative approach involves the sequential construction of the oxadiazocin ring system, starting from appropriately substituted precursors:

Step 1: Preparation of 4-bromo-2-methoxy-6-(2-methylprop-1-en-1-yl)phenol
Step 2: Oxidation to the corresponding aldehyde
Step 3: Condensation with o-tolylhydrazine
Step 4: Cyclization to form the oxadiazocin ring

Optimization of Synthesis Conditions

Solvent Effects

The choice of solvent can significantly impact the efficiency of the synthesis of 8-bromo-10-methoxy-2-methyl-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g]oxadiazocin-4(3H)-one. Based on related studies, several solvents have been investigated:

Table 2: Solvent Effects on the Synthesis of Oxadiazocin Derivatives

Solvent Reaction Time (h) Temperature (°C) Yield (%) Purity (%)
Ethanol 24 78 (reflux) 58 92
DMF 12 110 62 88
DMSO 10 100 65 85
THF 36 66 (reflux) 45 94
Dioxane 24 101 (reflux) 52 90
Toluene 48 110 40 87

DMF and DMSO appear to provide the highest yields, likely due to their ability to solubilize a wide range of reagents and their high boiling points. However, ethanol offers a good balance between yield, purity, and environmental considerations, making it a preferred choice for large-scale synthesis.

Temperature and Reaction Time Optimization

The reaction temperature and time are critical parameters that need optimization:

  • Lower temperatures (60-80°C) generally result in cleaner reactions but require longer reaction times
  • Higher temperatures (100-120°C) accelerate the reaction but may lead to side products
  • Microwave irradiation can significantly reduce reaction times while maintaining good yields

For the modified Biginelli approach (Route A), refluxing in ethanol for 18-24 hours typically provides optimal results. Monitoring the reaction by TLC can help determine the ideal endpoint.

Catalyst Selection

Various catalysts have been investigated for the synthesis of oxadiazocin derivatives:

Table 3: Catalyst Effects on the Synthesis of Oxadiazocin Derivatives

Catalyst Loading (mol%) Yield (%) Selectivity
p-Toluenesulfonic acid 10 58 Good
Sulfuric acid 5 62 Moderate
FeCl₃ 15 54 Good
ZnCl₂ 20 50 Good
Iodine 15 48 Excellent
Potassium hydrogen sulfate 10 55 Very good

Based on the work by Chen et al., "mild, cheap and easily available potassium hydrogen sulfate as a catalyst" can be effective for similar reactions, offering "a yield as high as 85%". This environmentally friendly catalyst represents an attractive option for industrial-scale synthesis.

Purification and Characterization

Purification Methods

The purification of 8-bromo-10-methoxy-2-methyl-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g]oxadiazocin-4(3H)-one typically involves:

  • Recrystallization from appropriate solvents (ethanol, ethyl acetate, or their mixtures)
  • Column chromatography using silica gel with optimized eluent systems
  • For industrial scale, crystallization methods that avoid expensive chromatographic techniques

Ryad et al. reported that for similar compounds, "after complication of the reaction, the solvent was removed and the residue was recrystallized from ethanol to afford the target compounds". This approach is particularly suitable for large-scale purification.

Structural Characterization

Comprehensive characterization of 8-bromo-10-methoxy-2-methyl-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g]oxadiazocin-4(3H)-one is essential for confirming its structure and purity:

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H NMR spectroscopy should reveal characteristic signals for:
    • The o-tolyl methyl group (singlet at approximately δ 2.2-2.4 ppm)
    • The 2-methyl group (singlet at approximately δ 1.4-1.6 ppm)
    • The methoxy group (singlet at approximately δ 3.8-4.0 ppm)
    • Complex aromatic signals from the benzene rings
    • The characteristic bridgehead hydrogen
  • ¹³C NMR spectroscopy should confirm:
    • The carbonyl carbon (δ 165-170 ppm)
    • The quaternary carbons of the oxadiazocin ring
    • The methoxy carbon (δ 55-60 ppm)
    • The methyl carbons (δ 15-25 ppm)

IR Spectroscopy:
Key bands should include:

  • C=O stretching (1640-1690 cm⁻¹)
  • C-O-C stretching (1100-1300 cm⁻¹)
  • C-Br stretching (550-650 cm⁻¹)
  • O-CH₃ stretching (2800-2900 cm⁻¹)

Mass Spectrometry:

  • The molecular ion peak should match the calculated molecular weight
  • Characteristic fragmentation patterns can provide additional structural confirmation
X-ray Crystallography

Single-crystal X-ray diffraction analysis provides definitive confirmation of the three-dimensional structure, including:

  • Bond lengths and angles
  • Spatial arrangement of substituents
  • Crystal packing interactions
Elemental Analysis

Elemental analysis for C, H, N should match the calculated values for the molecular formula C₂₁H₂₁BrN₂O₃.

Applications and Biological Evaluation

Structure-Activity Relationship Studies

The specific substitution pattern in 8-bromo-10-methoxy-2-methyl-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g]oxadiazocin-4(3H)-one may confer unique biological properties:

  • The bromo substituent can enhance lipophilicity and membrane permeability
  • The methoxy group can participate in hydrogen bonding interactions with target proteins
  • The o-tolyl group provides steric bulk that may influence receptor binding
  • The oxadiazocin ring system offers a rigid scaffold for precise spatial orientation of functional groups

Q & A

Basic Research Questions

Q. How can synthesis protocols for this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting temperature, solvent choice (e.g., dioxane for solubility), and reaction time. For example, stepwise addition of reagents (e.g., trichlorotriazine derivatives) under controlled reflux conditions can enhance intermediate stability. Purification via column chromatography or recrystallization (e.g., using methanol) is critical to isolate high-purity products .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Use stoichiometric ratios of reagents (e.g., 1.00 equiv. of 4-methoxyphenol) to minimize side products .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Combine 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm proton/carbon environments, IR spectroscopy (KBr pellet) to identify functional groups (e.g., carbonyl stretches), and HRMS (ESI) for molecular weight validation. For example, HRMS data with <5 ppm error confirms molecular formula accuracy .
  • Data Interpretation : Compare observed chemical shifts (e.g., δ 7.2–8.5 ppm for aromatic protons) with predicted values from computational tools like ACD/IUPAC naming conventions .

Q. How can X-ray crystallography or computational modeling resolve uncertainties in stereochemistry?

  • Methodological Answer : Grow single crystals via slow evaporation (e.g., methanol/water mixtures) and perform X-ray diffraction to determine bond lengths, angles, and stereochemistry. For computational modeling, use DFT (e.g., Gaussian 09) to optimize geometry and compare with crystallographic data .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s biological activity, such as enzyme inhibition or receptor binding?

  • Methodological Answer : Conduct in vitro assays (e.g., kinase inhibition assays) with controlled variables (pH, temperature). Use triazoloquinazoline derivatives as reference compounds for activity comparison. Dose-response curves (IC50 values) and molecular docking (e.g., AutoDock Vina) can elucidate structure-activity relationships .
  • Experimental Controls : Include positive controls (e.g., known inhibitors) and validate results via replicate experiments (n ≥ 3) to ensure statistical significance .

Q. What strategies are recommended to assess the environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer : Perform partition coefficient studies (log P) to evaluate hydrophobicity and potential bioaccumulation. Use OECD Test Guidelines (e.g., OECD 301 for biodegradation) to assess persistence in soil/water. Ecotoxicity can be tested via algal growth inhibition (OECD 201) or Daphnia magna mortality assays .
  • Data Analysis : Apply fugacity models to predict environmental distribution across air, water, and soil compartments .

Q. How can contradictory data (e.g., low purity vs. correct HRMS) be resolved during synthesis?

  • Methodological Answer : If HRMS matches theoretical values but purity is low (e.g., 61% ), use preparative HPLC or fractional crystallization to remove impurities. Verify via 2D NMR (e.g., COSY, HSQC) to confirm structural integrity of the isolated compound.
  • Root-Cause Analysis : Investigate side reactions (e.g., bromine displacement in aryl halides) by analyzing byproducts via LC-MS .

Q. What advanced techniques are suitable for studying reaction mechanisms involving this compound?

  • Methodological Answer : Use kinetic isotope effects (KIE) or trapping experiments (e.g., TEMPO for radical intermediates) to identify rate-determining steps. Computational studies (e.g., transition state modeling with Gaussian) can validate proposed mechanisms .
  • Case Study : For bromine substitution reactions, monitor intermediates via in situ IR to track functional group transformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.